ケリアマイシンB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Kerriamycin B is a natural antibiotic compound that has been identified as a potent inhibitor of protein SUMOylation. It is derived from a microbial metabolite and has shown significant potential in various biological and medical applications .

科学的研究の応用

Kerriamycin B has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the SUMOylation process and its role in various cellular functions.

Biology: Helps in understanding the regulation of protein functions through post-translational modifications.

Industry: Utilized in the development of novel drugs targeting the SUMOylation pathway.

作用機序

Target of Action

Kerriamycin B primarily targets the E1 enzymes involved in the activation of ubiquitin (Ub) and ubiquitin-like modifiers (Ubls) . These enzymes initiate Ub/Ubl conjugation cascades, which are crucial for various cellular processes such as cell cycle progression, DNA damage repair, nucleocytoplasmic transport, transcription, and chromatin remodeling .

Mode of Action

Kerriamycin B inhibits protein SUMOylation, a post-translational modification process . It does so by binding directly to the SUMO E1 enzyme and blocking the formation of SUMO E1-SUMO1 thioester bonds . This inhibition is dose-dependent .

Biochemical Pathways

The primary biochemical pathway affected by Kerriamycin B is the SUMOylation pathway . This pathway involves the sequential interactions and activities of parallel cascades of enzymes that are structurally and mechanistically related . E1 enzymes, the primary target of Kerriamycin B, initiate this cascade by catalyzing the ATP-dependent activation and transfer of their cognate Ub/Ubl to E2-conjugating enzymes .

Result of Action

The inhibition of protein SUMOylation by Kerriamycin B can have significant molecular and cellular effects. SUMOylation regulates protein subcellular localization, enzymatic activity, and protein stability . Therefore, inhibiting this process can potentially alter these aspects, affecting various biological processes .

生化学分析

Biochemical Properties

Kerriamycin B plays a significant role in biochemical reactions, particularly in the inhibition of protein SUMOylation . It interacts with the SUMO-activating enzyme (E1), specifically binding to the Aos1/Uba2 heterodimer, and inhibits the formation of the E1-SUMO intermediate . This interaction prevents the subsequent transfer of SUMO to the SUMO-conjugating enzyme (E2), thereby blocking the SUMOylation process . Kerriamycin B’s ability to inhibit SUMOylation makes it a valuable tool for studying the regulation of protein function and stability.

Cellular Effects

Kerriamycin B has profound effects on various types of cells and cellular processes. It inhibits the SUMOylation of proteins, which is a post-translational modification that regulates protein subcellular localization, enzymatic activity, and stability . By inhibiting SUMOylation, Kerriamycin B affects cell cycle progression, DNA repair, and transcription . In tumor cells, Kerriamycin B’s inhibition of SUMOylation can lead to reduced cell proliferation and increased sensitivity to chemotherapy .

Molecular Mechanism

At the molecular level, Kerriamycin B exerts its effects by binding directly to the SUMO-activating enzyme (E1) and blocking the formation of SUMO E1-SUMO1 thioester bonds . This binding prevents the transfer of SUMO to the SUMO-conjugating enzyme (E2), thereby inhibiting the entire SUMOylation process . The inhibition of SUMOylation by Kerriamycin B disrupts the regulation of protein function and stability, leading to various cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kerriamycin B have been observed to change over time. Kerriamycin B is stable under standard laboratory conditions and maintains its inhibitory activity against SUMOylation . Long-term studies have shown that Kerriamycin B can lead to sustained inhibition of protein SUMOylation, resulting in prolonged effects on cellular function . The degradation of Kerriamycin B over extended periods has not been extensively studied.

Dosage Effects in Animal Models

The effects of Kerriamycin B vary with different dosages in animal models. At lower doses, Kerriamycin B effectively inhibits SUMOylation without causing significant toxicity . At higher doses, Kerriamycin B can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

Kerriamycin B is involved in metabolic pathways related to the inhibition of SUMOylation . It interacts with the SUMO-activating enzyme (E1) and prevents the formation of the E1-SUMO intermediate . This inhibition affects the overall metabolic flux of SUMOylation, leading to changes in the levels of SUMOylated proteins and their associated functions .

Transport and Distribution

Within cells, Kerriamycin B is transported and distributed primarily through passive diffusion . It interacts with the SUMO-activating enzyme (E1) in the cytoplasm and nucleus, where it exerts its inhibitory effects on SUMOylation . The distribution of Kerriamycin B within tissues has not been extensively studied, but it is likely influenced by its chemical properties and interactions with cellular transporters.

Subcellular Localization

Kerriamycin B is localized in the cytoplasm and nucleus, where it interacts with the SUMO-activating enzyme (E1) and inhibits SUMOylation . The subcellular localization of Kerriamycin B is crucial for its activity, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Kerriamycin B to specific cellular compartments.

準備方法

Synthetic Routes and Reaction Conditions: Kerriamycin B is typically purified from the culture broth of an unidentified strain of actinomycetes. The purification process involves several steps, including extraction, chromatography, and crystallization .

Industrial Production Methods: Industrial production of Kerriamycin B involves large-scale fermentation of the actinomycetes strain, followed by downstream processing to isolate and purify the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .

化学反応の分析

Types of Reactions: Kerriamycin B undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the formation of the E1-SUMO intermediate, thereby blocking the SUMOylation process .

Common Reagents and Conditions: The inhibition of SUMOylation by Kerriamycin B involves the use of specific reagents such as anti-SUMO-1 antibodies and various tagged proteins (e.g., His-tagged SUMO-1, T7-tagged RanGAP1-C2) .

Major Products Formed: The primary product formed from the reaction of Kerriamycin B with its target is the inhibition of SUMOylation, which affects various cellular processes such as protein stability, subcellular localization, and enzymatic activity .

類似化合物との比較

Ginkgolic Acid: Another natural inhibitor of SUMOylation derived from plants.

Spectomycin B16: An antibiotic with similar inhibitory effects on SUMOylation.

Davidiin: A plant-derived compound that inhibits SUMOylation.

Uniqueness of Kerriamycin B: Kerriamycin B is unique due to its microbial origin and its potent inhibitory effects on the SUMOylation process. Unlike other inhibitors, Kerriamycin B has been extensively studied for its mechanism of action and its potential therapeutic applications .

特性

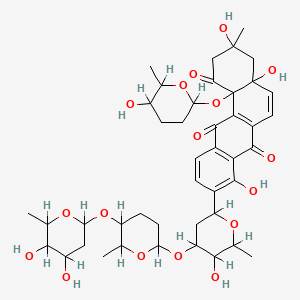

CAS番号 |

98474-21-6 |

|---|---|

分子式 |

C43H56O17 |

分子量 |

844.9 g/mol |

IUPAC名 |

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |

InChIキー |

FJSYXNOFZQFOAN-FXPMUEKOSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

異性体SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O |

正規SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |

Key on ui other cas no. |

98474-21-6 |

同義語 |

kerriamycin B urdamycin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。